molecular formula C18H16N2O4S B2549368 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide CAS No. 333310-84-2

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B2549368
CAS No.: 333310-84-2
M. Wt: 356.4
InChI Key: YGIJKCWKBQVEKT-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a nitronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-nitronaphthalene-1-amine with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both an ethyl group and a nitronaphthalene moiety, which confer distinct chemical and physical properties.

Biological Activity

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Chemical Formula : C₁₈H₁₆N₂O₄S
  • CAS Number : 333310-84-2
  • Molecular Weight : 358.39 g/mol

This structure enables interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The nitro group on the naphthalene ring enhances electron affinity, allowing for effective binding to target proteins.

Target Interactions

The compound has been shown to interact with several key biological targets:

  • Enzymes : It inhibits certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptors : It may act as an antagonist or agonist in receptor-mediated pathways, influencing signaling cascades.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests a strong potential for development as an anticancer agent.

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.

Study 3: Mechanistic Insights

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with varying concentrations of the compound.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntitumorIC50 ~ 15 µM
AntimicrobialMIC = 32 µg/mL (S. aureus)
Anti-inflammatoryModulation of cytokines

Properties

IUPAC Name

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-13-7-9-14(10-8-13)25(23,24)19-17-11-12-18(20(21)22)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIJKCWKBQVEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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